{[2-(4-benzylpiperazin-1-yl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]methylidene}propanedinitrile
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Overview
Description
2-{[2-(4-BENZYLPIPERAZIN-1-YL)-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL]METHYLIDENE}PROPANEDINITRILE is a complex organic compound with a unique structure that combines elements of piperazine, pyridopyrimidine, and nitrile groups
Preparation Methods
The synthesis of 2-{[2-(4-BENZYLPIPERAZIN-1-YL)-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL]METHYLIDENE}PROPANEDINITRILE typically involves multi-step organic reactions. The process begins with the preparation of the piperazine and pyridopyrimidine intermediates, followed by their coupling and subsequent functionalization to introduce the nitrile group. Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles. Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts.
Scientific Research Applications
2-{[2-(4-BENZYLPIPERAZIN-1-YL)-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL]METHYLIDENE}PROPANEDINITRILE has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as enhanced conductivity or stability .
Mechanism of Action
The mechanism of action of 2-{[2-(4-BENZYLPIPERAZIN-1-YL)-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL]METHYLIDENE}PROPANEDINITRILE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in cellular processes and signaling pathways .
Comparison with Similar Compounds
Similar compounds to 2-{[2-(4-BENZYLPIPERAZIN-1-YL)-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL]METHYLIDENE}PROPANEDINITRILE include other piperazine and pyridopyrimidine derivatives. These compounds share structural similarities but may differ in their functional groups and overall properties. The uniqueness of 2-{[2-(4-BENZYLPIPERAZIN-1-YL)-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL]METHYLIDENE}PROPANEDINITRILE lies in its specific combination of functional groups, which confer distinct chemical and biological activities .
Properties
Molecular Formula |
C23H20N6O |
---|---|
Molecular Weight |
396.4 g/mol |
IUPAC Name |
2-[[2-(4-benzylpiperazin-1-yl)-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]propanedinitrile |
InChI |
InChI=1S/C23H20N6O/c24-15-19(16-25)14-20-22(26-21-8-4-5-9-29(21)23(20)30)28-12-10-27(11-13-28)17-18-6-2-1-3-7-18/h1-9,14H,10-13,17H2 |
InChI Key |
IROXCUZVROCFRB-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)C3=C(C(=O)N4C=CC=CC4=N3)C=C(C#N)C#N |
Origin of Product |
United States |
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